Citral

Catalog No.
S523869
CAS No.
5392-40-5
M.F
C10H16O
M. Wt
152.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Citral

CAS Number

5392-40-5

Product Name

Citral

IUPAC Name

(2E)-3,7-dimethylocta-2,6-dienal

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

InChI

InChI=1S/C10H16O/c1-9(2)5-4-6-10(3)7-8-11/h5,7-8H,4,6H2,1-3H3/b10-7+

InChI Key

WTEVQBCEXWBHNA-JXMROGBWSA-N

SMILES

Array

solubility

0.1 to 1 mg/mL at 64 °F (NTP, 1992)
Soluble in 5 volumes of 60% alcohol; soluble in all proportions of benzyl benzoate, diethyl phthalate, glycerin, propylene glycol, mineral oil, fixed oils, and 95% alcohol.
Solubility in alcohol: 1 mL in 7 mL 70% alcohol
In water, 1.34X10+3 mg/L at 37 °C
1340 mg/L @ 25 °C (exp)
Solubility in water, g/100ml at 25Â °C: 0.059 (very poor)
Insoluble in glycerol; very slightly soluble in water; soluble in fixed oils, mineral oil, propylene glycol
soluble (in ethanol)

Synonyms

(E)-citral, (Z)-citral, citral, citral A, citral B, geranial, neral

Canonical SMILES

CC(=CCCC(=CC=O)C)C

Isomeric SMILES

CC(=CCC/C(=C/C=O)/C)C

The exact mass of the compound Citral is 152.1201 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.1 to 1 mg/ml at 64° f (ntp, 1992)soluble in 5 volumes of 60% alcohol; soluble in all proportions of benzyl benzoate, diethyl phthalate, glycerin, propylene glycol, mineral oil, fixed oils, and 95% alcohol.solubility in alcohol: 1 ml in 7 ml 70% alcoholin water, 1.34x10+3 mg/l at 37 °csolubility in water, g/100ml at 25 °c: 0.059 (very poor)insoluble in glycerol; very slightly soluble in water; soluble in fixed oils, mineral oil, propylene glycolsoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6170. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Acyclic Monoterpenes - Supplementary Records. It belongs to the ontological category of monoterpenoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]. However, this does not mean our product can be used or applied in the same or a similar way.

Citral (3,7-dimethyl-2,6-octadienal) is an acyclic monoterpene aldehyde consisting of a mixture of two geometric isomers, geranial (trans) and neral (cis) [1]. As a highly reactive alpha,beta-unsaturated aldehyde, it serves as a non-substitutable platform chemical in the commercial synthesis of ionones, methylionones, and Vitamin A[2]. While frequently associated with its lemon-like olfactory profile in the flavor and fragrance sectors, its primary industrial procurement value lies in its conjugated diene structure, which enables highly efficient aldol condensations and selective hydrogenations[3]. For advanced manufacturing, procuring high-purity synthetic or isolated citral is critical to bypassing the compositional variability and downstream purification bottlenecks inherent in crude botanical extracts [1].

Attempting to substitute pure citral with crude lemongrass essential oil (which contains only 65–85% citral) introduces variable concentrations of secondary terpenes that drastically reduce reaction reproducibility and antimicrobial consistency [1]. Furthermore, substituting citral with closely related in-class molecules like citronellal or geraniol fundamentally alters process chemistry. Citronellal lacks the alpha,beta-unsaturated double bond necessary for conjugated intermediate formation, rendering it useless for beta-ionone and Vitamin A synthesis[2]. Conversely, utilizing geraniol as an upstream precursor requires an additional exothermic oxidation step (e.g., Oppenauer oxidation), which introduces yield losses and problematic by-products such as crossed-Tishchenko esters, ultimately increasing the cost and complexity of downstream aldehyde-dependent manufacturing [3].

Antimicrobial Potency: Pure Citral vs. Crude Lemongrass Extract

In standardized antimicrobial assays against multi-drug-resistant Acinetobacter baumannii, pure citral demonstrated a Minimum Inhibitory Concentration (MIC) of 0.14% v/v [1]. In direct comparison, crude lemongrass essential oil required a significantly higher concentration of 0.65% v/v to achieve the same inhibitory effect, highlighting the dilution of efficacy caused by non-active secondary terpenes in the crude mixture [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC) against Acinetobacter baumannii
Target Compound Data0.14% v/v (Pure Citral)
Comparator Or Baseline0.65% v/v (Lemongrass Essential Oil)
Quantified DifferencePure citral demonstrates a 4.6-fold higher antimicrobial potency than the crude extract.
ConditionsBroth microdilution assay against multi-drug-resistant (MDR) bacterial strains.

Procuring pure citral ensures maximum formulation potency and reproducibility for biocidal applications, eliminating the efficacy dilution caused by non-active terpenes in crude oils.

Process Efficiency: Direct Citral vs. Geraniol Oxidation for Synthesis

When manufacturing pseudoionone, the direct aldol condensation of citral with acetone achieves up to 93.8% yield in optimized continuous-flow microreactors [1]. In contrast, attempting to use the corresponding alcohol, geraniol, as a starting material requires a preliminary Oppenauer oxidation step, which typically peaks at a 92.3% molar yield of citral and generates crossed-Tishchenko ester by-products [2]. This compounding yield loss makes direct citral procurement significantly more efficient.

Evidence DimensionTheoretical yield for pseudoionone synthesis
Target Compound DataDirect aldol condensation of citral yields up to 93.8% pseudoionone.
Comparator Or BaselineStarting from geraniol requires prior oxidation (max 92.3% yield), dropping the overall two-step theoretical yield to ~86.5%.
Quantified DifferenceProcuring citral directly eliminates an entire reaction step and avoids a ~7.5% baseline yield loss.
ConditionsIndustrial synthesis of pseudoionone (Vitamin A precursor) using basic catalysis.

Purchasing the aldehyde directly streamlines manufacturing workflows and reduces the raw material waste associated with upstream alcohol oxidation.

Formulation Stability: Encapsulated Citral (CD-IC) vs. Neat Liquid

The high volatility of neat citral often limits its use in thermally stressed formulations, as it evaporates and degrades between 50 °C and 165 °C [1]. However, when citral is procured or processed as a polymer-free cyclodextrin inclusion complex (CD-IC), thermogravimetric analysis reveals that the evaporation and main thermal degradation window shifts significantly higher, remaining stable up to 100–255 °C [1].

Evidence DimensionEvaporation and thermal degradation threshold
Target Compound Data100–255 °C (Citral/Cyclodextrin Inclusion Complex Nanofibers)
Comparator Or Baseline50–165 °C (Neat Citral Liquid)
Quantified DifferenceInclusion complexation increases the thermal stability window by 50–90 °C.
ConditionsThermogravimetric analysis (TGA) of electrospun polymer-free nanofibers.

For high-temperature processing or extended shelf-life requirements, procuring citral in an encapsulated inclusion complex drastically reduces evaporative losses compared to handling the volatile neat oil.

Platform Versatility: Citral vs. Citronellal Feedstocks

Citral functions as a highly versatile dual-pathway precursor. It can be directly condensed to form pseudoionone, or it can undergo selective aqueous hydrogenation using palladium nanoparticles to yield citronellal with 97% selectivity at complete conversion [1]. In contrast, procuring citronellal directly restricts the manufacturer to saturated downstream derivatives (like menthol), as citronellal cannot be efficiently dehydrogenated back to the conjugated diene required for ionone synthesis [1].

Evidence DimensionHigh-yield downstream pathway availability
Target Compound DataCitral acts as a dual-pathway precursor (yielding 93.8% pseudoionone OR 97% citronellal).
Comparator Or BaselineCitronellal is restricted to saturated downstream derivatives (0% yield for ionones).
Quantified DifferenceCitral provides multi-product manufacturing flexibility from a single procured feedstock, whereas citronellal is a single-pathway commitment.
ConditionsIndustrial precursor allocation and selective catalytic hydrogenation at 100% conversion.

Procuring bulk citral allows chemical manufacturers to consolidate inventory, using it directly for Vitamin A/ionones or selectively hydrogenating it to citronellal on demand.

Industrial Synthesis of Ionones and Vitamin A

Citral is the non-substitutable starting material for the Tiemann-Krueger synthesis of pseudoionone via aldol condensation with acetone[1]. Because this pathway relies entirely on citral's conjugated diene structure, procuring high-purity citral is mandatory for facilities producing beta-ionone and downstream Vitamin A derivatives [1].

High-Potency Antimicrobial Formulations

Based on its superior MIC profile (0.14% v/v) compared to crude lemongrass oil, pure citral is the preferred active ingredient for targeted antimicrobial and anti-biofilm formulations [2]. It is especially critical when formulating against multi-drug-resistant strains like Acinetobacter baumannii, where crude extract variability is unacceptable [2].

On-Demand Precursor for Menthol and Citronellal Derivatives

For diverse chemical manufacturing plants, citral serves as a versatile upstream platform. Rather than maintaining separate inventories of citral and citronellal, facilities can procure bulk citral and utilize selective aqueous hydrogenation to generate citronellal on demand (achieving up to 97% selectivity) for subsequent cyclization into menthol [3].

Thermally Stressed Food and Cosmetic Formulations

When utilized as a flavor or fragrance agent in products requiring high-temperature processing, procuring citral in the form of a cyclodextrin inclusion complex (CD-IC) prevents rapid volatilization [4]. This ensures consistent sensory profiles and extended shelf-life even at temperatures where neat citral would degrade[4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Citral appears as a clear yellow colored liquid with a lemon-like odor. Less dense than water and insoluble in water. Toxic by ingestion. Used to make other chemicals.
Liquid
Pale yellow liquid with a strong odor of lemon; [Merck Index] Colorless liquid; [MSDSonline]
PALE YELLOW LIQUID WITH CHARACTERISTIC ODOUR.
Pale yellow oily liquid; strong lemon aroma

Color/Form

Mobile pale yellow liquid

XLogP3

3

Hydrogen Bond Acceptor Count

1

Exact Mass

152.120115130 Da

Monoisotopic Mass

152.120115130 Da

Boiling Point

444 °F at 760 mmHg (Decomposes) (NTP, 1992)
229 °C
228.00 to 229.00 °C. @ 760.00 mm Hg
226-228Â °C

Flash Point

215 °F (NTP, 1992)
195 °F (91 °C) (CLOSED CUP)
82Â °C c.c.

Heavy Atom Count

11

Taste

Taste threshold values: Detection: 28 to 120 ppb; alpha-citral, 32 to 460 ppb; beta-citral, 30 to 460 ppb.
CHARACTERISTIC BITTERSWEET

Vapor Density

Relative vapor density (air = 1): 5.3

Density

0.891 to 0.897 at 59 °F (NTP, 1992)
0.891-0.897 at 15 °C
Density: 0.885 to 0.891 at 25 °C/25 °C
0.9 g/cm³
0.885-0.891

LogP

log Kow = 3.45 (est)
2.76

Odor

Strong lemon odor

Odor Threshold

Aroma threshold values: Detection: 28 to 120 ppb; alpha-citral, 32 to 460 ppb; beta citral, 30 to 460 ppb.

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

Melting point <-10 °C.

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

758ZMW724E

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin]

Mechanism of Action

Low concentrations of citral (3,7-dimethyl-2,6-octadienal), ... inhibited E1, E2 and E3 isozymes of human aldehyde dehydrogenase (EC1.2.1.3). The inhibition was reversible on dilution and upon long incubation in the presence of NAD+; it occurred with simultaneous formation of NADH and of geranic acid. Thus, citral is an inhibitor and also a substrate. Km values for citral were 4 microM for E1, 1 microM for E2 and 0.1 microM for E3; Vmax values were highest for E1 (73 nmol/min/mg), intermediate for E2 (17 nmol/min/mg) and lowest (0.07 nmol/min/mg) for the E3 isozyme. Citral is a 1 : 2 mixture of isomers: cis isomer neral and trans isomer, geranial; the latter structurally resembles physiologically important retinoids. Both were utilized by all three isozymes; a preference for the trans isomer, geranial, was observed by HPLC and by enzyme kinetics. With the E1 isozyme, both geranial and neral, and with the E2 isozyme, only neral obeyed Michaelis-Menten kinetics. With the E2 isozyme and geranial sigmoidal saturation curves were observed with S0.5 of approximately 50 nM; the n-values of 2-2.5 indicated positive cooperativity. Geranial was a better substrate and a better inhibitor than neral. The low Vmax, which appeared to be controlled by either the slow formation, or decomposition via the hydride transfer, of the thiohemiacetal reaction intermediate, makes citral an excellent inhibitor whose selectivity is enhanced by low Km values. The Vmax for citral with the E1 isozyme was higher than those of the E2 and E3 isozymes which explains its fast recovery following inhibition by citral and suggests that E1 may be the enzyme involved in vivo citral metabolism.
Essential oil constituents were tested for their neurophysiological effects in Periplaneta americana and Blaberus discoidalis /cockroaches/ ... Geraniol and citral had similar depressive effects but increased spontaneous firing at lower doses (threshold 2.5 x 10-4 M). Similar effects occurred in dorsal unpaired median (DUM) neurons, recorded intracellularly in the isolated terminal abdominal ganglion of P. Americana. ... citral produced biphasic effects (excitation at 10-4 M, depression at 2 x 10-3 M). All oils decreased excitability of silent DUM neurons that were depolarised by applied current... All oils reduced spike undershoot. Low doses of citral and geraniol (threshold ca. 10-4 M) reversibly increased the frequency of spontaneous foregut contractions and abolished them at 2 x 10-3 M (together with response to electrical stimulation).

Vapor Pressure

5 mmHg at 194 °F ; 1 mmHg at 143.1 °F; 760 mmHg at 442 °F (NTP, 1992)
0.09 [mmHg]
Vapor pressure, Pa at 100Â °C:

Pictograms

Irritant

Irritant

Other CAS

141-27-5
5392-40-5
147060-73-9

Absorption Distribution and Excretion

Male Fischer F344 rats were given citral labelled with 14C at the C1 and C2 positions in a single oral dose of 5, 50, or 500 mg/kg bw or an intravenous dose of 5 mg/kg bw. After 72 h, the animals were sacrificed and tissues and excreta analyzed for radioactivity. Most radiolabel was excreted in the urine, feces, and expired air as 14CO2 or [14C]citral within 24 hr, regardless of the dose or route of administration. At the lowest oral dose, 83% of the radiolabel was recovered within 72 hr (51% in urine, 12% in feces, 17% as expired 14CO2, <1% as expired [14C]citral, and 3% in total tissues). Production of 14CO2 essentially ceased 12 hr after treatment, and the amount of 14C found in any tissue was very small (<2%). This excretion profile did not change much with increasing oral dose, although ... oxidation to CO2 was somewhat greater at the lowest dose.
In rat & mouse orally admin citral was rapidly absorbed from gi tract, resulting in uniform distribution of label throughout body of mouse by 12 hr. Radioactivity was excreted rapidly, major route being urinary tract. No evidence for long-term storage in body.
The disposition of citral was studied in male Fischer rats after iv, po, and dermal treatments. The pattern of distribution and elimination was the same after iv or oral exposure. Urine was the major route of elimination of citral-derived radioactivity, followed by feces, (14)C02, and expired. However, after dermal exposure, relatively less of the material was eliminated in the urine and more in the feces, suggesting a role for first-pass metabolism through the skin. Citral was almost completely absorbed orally; due to its extreme volatility, much of an applied dermal dose was lost. The citral remaining on the skin was fairly well absorbed. No effect of oral dose, from 5 to 500 mg/kg, was detected on disposition. Although the feces was a minor route of excretion, approximately 25% of the administered dose was eliminated via the bile within 4 hr of an iv dose. The metabolism of citral was both rapid and extensive. Within 5 min of an iv dose, no unmetabolized citral could be detected in the blood. Repeated exposure to citral resulted in an increase in biliary elimination, without any significant change in the pattern of urinary, fecal, or exhaled excretion. This suggests that citral may induce at least one pathway of its own metabolism. The rapid metabolism and excretion of this compound suggest that significant bioaccumulation of citral would not occur.

Metabolism Metabolites

Citral ... in experimental animals ... is converted in part to the so-called Hildebrandt acid in which a double omega oxidation has taken place.
Citral is a naturally occurring aliphatic aldehyde of the terpene series and is an isomeric mixture of geranial and neral. In this study, urinary metabolites of citral in male F344 rats were characterized. Stereospecific oxidation of citral at the C-8 methyl was investigated, as was the hydrolytic sensitivity of biliary and urinary metabolites. For metabolite identification, urine was collected over dry ice for 24 hr after a single po 500 mg/kg dose of (l4)C citral. Elimination in urine was rapid, with approximately 50% of the dose excreted within 24 hr. Citral was rapidly metabolized and excreted as metabolites, including several acids and a biliary glucuronide. Seven urinary metabolites were isolated and identified: 3-hydroxy-3,7-dimethyl-6-octenedioic acid; 3,8-dihydroxy-3,7-dimethyl-6-octenolc acid; 3,9-dihydroxy-3,7-dimethyl-6-octenolc acid; E- and Z-3,7-dimethyl-2,6-octadienedioic acid; 3,7-dimethyl-6-octenedioic acid; and E-3,7-dimethyl-2,6-octadienoic acid. Although citral is an alpha,beta-unsaturated aldehyde and has the potential of being reactive, the urinary metabolites of citral appear to arise from metabolic pathways other than nucleophilic addition to the double bond.
Reports of the in vivo metabolism of citral suggest that a primary route of metabolism is conversion to the corresponding acid presumably by aldehyde dehydrogenases. In the present study, hepatic mitochondrial and cytosolic fractions were prepared from male Sprague-Dawley rats to assess in vitro metabolism of citral. Evidence of aldehyde dehydrogenases-mediated citral oxidation was not seen in either subcellular fraction. On the contrary, citral was found to be a potent inhibitor of acetaldehyde oxidation by the low-KM mitochondrial form of aldehyde dehydrogenases. Measurement of the in vitro acetaldehyde oxidation rates of this isozyme in the presence of citral lead to the estimation of a Ki of 360 nM. It was observed that citral was readily reduced to the corresponding alcohol by alcohol dehydrogenase in the cytosolic fraction. The reduction of citral in the presence of NADH proceeded at two distinct rates. It is possible that the differential alcohol dehydrogenase-mediated reduction rates of citral are the result of varying affinities for the enzyme of two citral, isomers, geranial (trans) and neral (cis).

Associated Chemicals

Geranial;141-27-5
Neral;106-26-3

Wikipedia

Citral

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Masking

Methods of Manufacturing

DEHYDROGENATION OF A GERANIAL-NERAL MIXTURE OBTAINED FROM BETA-PINENE
SYNTHESIS FROM ISOPRENE.
Principal constituent of lemongrass oil & can be isolated by fractional distillation. Obtained synthetically by oxidation of geraniol, nerol, or linalool by chromic acid.
Citral is isolated by distillation from lemongrass oil ... and from Litsea cubeba oil ... It is the main component of these oils.
For more Methods of Manufacturing (Complete) data for CITRAL (8 total), please visit the HSDB record page.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
All Other Basic Organic Chemical Manufacturing
Other (requires additional information)
Food, beverage, and tobacco product manufacturing
Food, beverage, and tobacco product manufacturing
2,6-Octadienal, 3,7-dimethyl-, (2E)-: ACTIVE
2,6-Octadienal, 3,7-dimethyl-: ACTIVE
WILL CAUSE DISCOLORATION OF WHITE SOAPS & ALKALINE COSMETICS.
In public use before the 1900s.
Citral, trans-cinnamaldehyde, (-)-perillaldehyde, (-)-citronellal, eugenol and carvacrol were tested for their influence on microbial count in air by vaporizing with an air washer. The highest antibacterial activity was observed when (-)-perillaldehyde was sprayed. The average reduce of germ count was 53%. On the other hand, the antimicrobial activity of eugenol was the lowest of these six compounds. The average reduction of germ count was 13%. When water without volatile compounds was sprayed, the colony forming units increased. These results suggest the utility of selected aroma-compounds for the control of bacteria in the room.
NON-ALCOHOLIC BEVERAGES 9.2 PPM; ICE CREAM, ICES, ETC 23 PPM; CANDY 41 PPM; BAKED GOODS 43 PPM; CHEWING GUM 170 PPM.

Analytic Laboratory Methods

HSLC PROCEDURE WAS FASTER & MORE CONVENIENT THAN GLC FOR CITRAL DETERMINATION.
ON ACIDIFICATION WITH METHANOLIC H2SO4, PERMANENT MEASURABLE GREEN COLOR IS DEVELOPED WITH CITRAL. QUANTITATIVE THIN LAYER CHROMATOGRAPHY WAS ALSO ADOPTED FOR DETERMINATION OF CITRAL IN VOLATILE OILS MAKING USE OF PROPOSED COLOR REACTION.
GAS CHROMATOGRAPHIC ANALYSIS OF CITRAL.
Method: AOAC 918.02; Procedure: colorimetric method; Analyte: citral; Matrix: lemon and orange extracts; Detection Limit: not provided.
Method: AOAC 963.17; Procedure: barbituric acid condensation method; Analyte: citral; Matrix: flavor extracts and toilet preparations; Detection Limit: not provided.

Interactions

... The aim of the present study was to analyze the effect of the immunomodulator compounds, Complete Freund Adjuvant (CFA) and cyclosporin A (CsA), administered alone or together with citral on the induction and extent of rat prostatic hyperplasia. Adolescent Wistar rats (42 days old) were given citral alone or combined with CFA or CsA for one month. Semiquantitative analysis of the extent of the hyperplastic lesions was made with the histoscore protocol. CsA did not induce hyperplastic changes or abolish the ability of citral to promote hyperplastic changes or to affect the extent of the lymphocytic exudate in the stroma. CFA itself, however, had a proliferative action on the prostatic epithelium, and it augmented the hyperplastic changes induced by citral and even induced atypical transformations of the acinar epithelium.
The ability of citral to modulate tumor promotion was tested in a two-stage skin carcinogenesis study in hairless mice. The dorsal skins of female skh/hr1 mice were initiated with 0.1 umol dimethylbenzanthracene, and tumors were promoted by twice-weekly application of 10 nmol of tetradecanionyl-phorbol-13-acetate (TPA) for 20 weeks. Prior to each TPA application, citral was given with 0, 1 or 10 umol. Citral had a dose-dependent inhibitory effect on tumor production in the TPA promoted groups.
Citral inhibits the formation of retinoic acid from retinol in mouse epidermis. Since skin-carcinogenesis is sensitive to retinoid status, and retinoic acid may be the active form of vitamin A in the epidermis, citral was tested for its ability to modulate tumor promotion in a two-stage skin-carcinogenesis study in hairless mice. The dorsal skins of female SKH/HRL mice were initiated with 0.1 umol dimethylbenzanthracene, and tumors were promoted by twice-weekly application of l0 nmol of tetradecanoylphorbol-13-acetate (TPA) for 20 weeks. Prior to each TPA application groups were dosed with 0, l umol or 10 umol citral. Citral had a dose-dependent inhibitory effect on tumor-production in the TPA promoted groups. At 10 weeks of promotion the percentage of mice with tumors were 88%, 72% and 60%, for the 0, 1 and l0 umol citral treated groups, and the numbers (mean + or- SD) of tumors per affected animal were 7.3 + or - 6.6, 3.9 + or - 4.2, and 3.7 + or - 3.5, respectively. At 15 weeks of promotion the tumor incidence was 96%, 96% and 84%, respectively, and the number of tumors per affected animal were 9.5 + or - 6.8, 7.2 + or - 4.6 and 4.5 + or - 3.3, respectively. The mice in the high dose citral group had significantly fewer tumors. When the study was terminated at 20 weeks of promotion all mice had at least one tumor, but the number of tumors per affected mouse were lower in the citral treated groups.

Stability Shelf Life

NOT STABLE TO ALKALIES AND STRONG ACIDS

Dates

Last modified: 08-15-2023
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11: Wang Y, Feng K, Yang H, Zhang Z, Yuan Y, Yue T. Effect of Cinnamaldehyde and Citral Combination on Transcriptional Profile, Growth, Oxidative Damage and Patulin Biosynthesis of Penicillium expansum. Front Microbiol. 2018 Mar 29;9:597. doi: 10.3389/fmicb.2018.00597. eCollection 2018. PubMed PMID: 29651282; PubMed Central PMCID: PMC5884930.
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